molecular formula C16H19N B8522855 2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline

2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline

Cat. No.: B8522855
M. Wt: 225.33 g/mol
InChI Key: CUTYJOCROYTONO-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, an ethynyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Cyclopropyl-6-ethynyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-cyclopropyl-6-ethynyl-4,4-dimethyl-1,3-dihydroisoquinoline

InChI

InChI=1S/C16H19N/c1-4-12-5-6-13-10-17(14-7-8-14)11-16(2,3)15(13)9-12/h1,5-6,9,14H,7-8,10-11H2,2-3H3

InChI Key

CUTYJOCROYTONO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1C=C(C=C2)C#C)C3CC3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred, cooled (−78° C.) solution of 6-(2,2-dibromo-vinyl)-2-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxaldehyde (Intermediate 26, 0.1 8 g, 0.47 mmol) in tetrahydrofuran (2 mL) was treated with 1.6M solution of n-butyl lithium (0.6 mL, 0.96 mmol) under argon. The reaction mixture was allowed to warm to −20° C. over 1.5 h, quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (×2). The combined organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound as an oil (0.1 g, 94%).
Name
6-(2,2-dibromo-vinyl)-2-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxaldehyde
Quantity
8 g
Type
reactant
Reaction Step One
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
94%

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